molecular formula C11H9BrN2O2S B2678182 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one CAS No. 81555-90-0

1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one

Cat. No.: B2678182
CAS No.: 81555-90-0
M. Wt: 313.17
InChI Key: COGPEKYBIKLOQJ-UHFFFAOYSA-N
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Description

1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, primarily for its potential as a protein kinase inhibitor. Its core structure integrates a 1,3,4-oxadiazole ring, a privileged scaffold known for its diverse biological activities, linked to a reactive propan-2-one group. This α,β-unsaturated ketone moiety is a key pharmacophore that enables covalent binding to cysteine residues within the ATP-binding pocket of specific kinases, a mechanism that can lead to potent and sustained inhibition. Research into analogous compounds highlights the strategic use of such electrophilic warheads for targeting non-conserved cysteines , offering a path toward highly selective kinase inhibitors. The 4-bromophenyl substitution is a critical structural feature that modulates the molecule's electronic properties, lipophilicity, and overall binding affinity, allowing researchers to probe specific kinase targets. Current investigative applications for this compound and its structural analogues are focused primarily in oncology, where they are used as chemical tools to study dysregulated signaling pathways, induce apoptosis , and suppress proliferation in various cancer cell lines. Its value to researchers lies in its utility for validating new drug targets, understanding kinase function in disease models, and serving as a starting point for the structure-activity relationship (SAR) optimization of novel covalent inhibitors.

Properties

IUPAC Name

1-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-7(15)6-17-11-14-13-10(16-11)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGPEKYBIKLOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The thioether linkage is formed by reacting the oxadiazole derivative with a bromophenyl thiol compound in the presence of a base such as sodium hydroxide or potassium carbonate.

    Final Coupling: The final step involves coupling the thioether intermediate with propan-2-one under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Significance

  • Anti-Cancer Activity
    • Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one have shown promise in inducing apoptosis in glioblastoma cells through mechanisms involving DNA damage and cell cycle arrest .
    • A study highlighted the effectiveness of these compounds against estrogen receptor-positive breast cancer cells (MCF7), demonstrating their potential as chemotherapeutic agents .
  • Anti-Diabetic Properties
    • In vivo studies using Drosophila melanogaster models have shown that certain oxadiazole derivatives can significantly lower glucose levels, suggesting their potential as anti-diabetic agents . The mechanism may involve modulation of metabolic pathways that affect glucose homeostasis.
  • Antimicrobial Activity
    • The antimicrobial properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi . This makes them candidates for addressing antibiotic resistance issues.

Case Study 1: Anti-Cancer Efficacy

A study focusing on a series of oxadiazole derivatives demonstrated significant cytotoxicity against the LN229 glioblastoma cell line. The most effective compounds were subjected to further assays that confirmed their ability to induce apoptosis through DNA damage mechanisms .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various oxadiazole derivatives, it was found that certain compounds exhibited activity comparable to standard antibiotics like norfloxacin and fluconazole against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the thioether linkage provides stability and facilitates cellular uptake.

Comparison with Similar Compounds

Key Research Findings

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., NO₂ in 4g) enhance cytotoxicity, likely by improving target binding .

Structural Versatility : The oxadiazole-thio scaffold accommodates diverse substituents (pyrimidine, sulfonyl-piperidine) for tailored bioactivity .

Synthetic Flexibility : Propan-2-one derivatives avoid complex catalysts (e.g., Pd), simplifying scale-up compared to palladium-mediated syntheses .

Biological Activity

The compound 1-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is a derivative of the 1,3,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by a brominated phenyl group and an oxadiazole ring. The molecular formula is C15H14BrN3O2SC_{15}H_{14}BrN_3O_2S, with a molecular weight of approximately 376.23 g/mol. The presence of the oxadiazole moiety contributes to its bioisosteric properties, making it a promising candidate for drug development.

Biological Activity Overview

The biological activities associated with oxadiazole derivatives are extensive and include:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.143 µM to over 90 µM against different tumor types .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has been highlighted in various research findings. Oxadiazole derivatives have shown efficacy against both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values often in the low microgram/mL range .
  • Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

A study exploring the anticancer properties of oxadiazole derivatives found that modifications to the core structure significantly enhanced activity against human cancer cell lines. For example, derivatives similar to this compound exhibited IC50 values as low as 2.76 µM against ovarian cancer cells .

CompoundCell LineIC50 (µM)
Compound AOvarian (OVXF 899)2.76
Compound BRenal (RXF 486)1.143
Compound CColon (CXF HT-29)9.27

Antimicrobial Activity

In vitro studies have demonstrated that oxadiazole-containing compounds possess significant antimicrobial properties. For instance, one derivative showed MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Anti-inflammatory Studies

Research has indicated that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines, suggesting their potential application in treating conditions like arthritis and other inflammatory disorders .

Q & A

Q. What synthetic strategies are optimal for preparing 1-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one, and how can reaction conditions be optimized?

The synthesis typically involves two key steps: (1) formation of the 1,3,4-oxadiazole ring and (2) thioether linkage to the propan-2-one moiety. A common approach utilizes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the oxadiazole core, followed by nucleophilic substitution with a thiol-containing propan-2-one derivative . Optimization includes adjusting reaction time (20–30 minutes for CuAAC), solvent polarity (DMF or THF), and stoichiometric ratios of intermediates. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

  • IR spectroscopy : Identify characteristic peaks for C=O (1681–1700 cm⁻¹), C=N (1600 cm⁻¹), and S-C (1076–1290 cm⁻¹) bonds .
  • NMR : ¹H NMR should show resonances for the 4-bromophenyl group (δ 7.4–7.8 ppm) and the propan-2-one methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms the oxadiazole carbons (δ 160–170 ppm) .
  • X-ray crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%) and detect degradation products .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition temperature >200°C).
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC to simulate long-term storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide experimental design?

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gap, dipole moment) to predict reactivity and interaction with biological targets .
  • Molecular docking : Simulates binding to enzymes (e.g., EGFR or LOX) using software like AutoDock Vina. Focus on hydrogen bonding with the oxadiazole sulfur and hydrophobic interactions with the 4-bromophenyl group .

Q. What experimental approaches resolve contradictions in bioactivity data across different assay systems?

Discrepancies in IC₅₀ values (e.g., LOX inhibition vs. antifungal activity) may arise from assay conditions (pH, co-solvents) or cellular uptake efficiency. Address this by:

  • Standardizing assay protocols (e.g., uniform DMSO concentration ≤1%).
  • Performing cytotoxicity assays (e.g., MTT) to rule out non-specific effects .
  • Validating target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .

Q. How do substituent modifications on the 4-bromophenyl or oxadiazole ring alter pharmacological properties?

  • Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance electrophilicity, improving enzyme inhibition but reducing solubility.
  • Methoxy groups increase lipophilicity, enhancing membrane permeability but potentially reducing metabolic stability .
  • Systematic SAR studies using analogues (e.g., 4-chloro or 4-fluorophenyl derivatives) can quantify these effects .

Q. What strategies mitigate challenges in crystallizing the compound for X-ray studies?

  • Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth.
  • Slow evaporation : Use a 1:1 v/v mixture of dichloromethane and methanol at 4°C to promote nucleation.
  • Additives : Introduce trace amounts of acetic acid to disrupt π-π stacking and improve crystal quality .

Q. How can spectroscopic anomalies (e.g., unexpected NMR splitting) be interpreted?

Unusual splitting patterns may indicate restricted rotation of the 4-bromophenyl group or hydrogen bonding with the oxadiazole nitrogen. Variable-temperature NMR (VT-NMR) can confirm dynamic processes by observing coalescence at elevated temperatures (e.g., 50–80°C) .

Methodological Considerations

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Dose-response curves : Use at least 8 concentrations in triplicate to calculate accurate IC₅₀ values.
  • Positive controls : Include known inhibitors (e.g., ketoconazole for antifungal assays) to validate assay sensitivity .
  • Blinding : Randomize sample order to minimize observer bias.

Q. How can reaction byproducts be identified and minimized during scale-up synthesis?

  • LC-MS : Detect side products (e.g., disulfide dimers from thiol oxidation) and adjust reducing agent (e.g., DTT) concentrations.
  • Column chromatography : Optimize eluent gradients (hexane:ethyl acetate) to separate the target compound from unreacted intermediates .

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